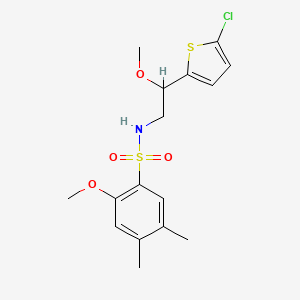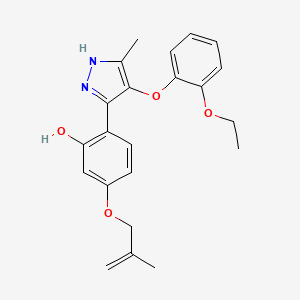
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of phenol, which is an aromatic compound that contains a hydroxyl group directly bonded to a benzene ring . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The ethoxy and methylallyloxy groups are ether functional groups attached to the phenol and pyrazole rings.
Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . Pyrazoles can also participate in various reactions, such as nucleophilic substitution at the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat acidic, and the ether groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Tautomerism
Research on NH-pyrazoles, which are structurally related to the compound , focuses on their annular tautomerism. The study of four NH-pyrazoles, including their structure determination by X-ray crystallography and NMR spectroscopy, provides insights into the complex pattern of hydrogen bonds and the tautomerism in solution and the solid state. These findings are critical for understanding the molecular behavior of pyrazole-based compounds, which could inform their applications in materials science and molecular design (Cornago et al., 2009).
Antioxidant Activity
A study on the ethanolic extract from Protea hybrid ‘Susara’ identified phenolic compounds, including pyrazole derivatives, showing significant antioxidant activity. This suggests the potential use of similar compounds in pharmaceutical, cosmetic, and therapeutic industries for their antioxidant properties, which can contribute to health and wellness products (León et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Another research focused on molecular docking and quantum chemical calculations of a pyrazole compound to understand its molecular structure, spectroscopic data, and biological effects prediction. These studies are essential for drug design and development, providing a foundation for creating new therapeutic agents based on pyrazole and phenol derivatives (Viji et al., 2020).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, similar to the target compound, have been investigated for their corrosion inhibition effect on copper in hydrochloric acid systems. Such studies highlight the potential application of pyrazole-based compounds in protecting metals from corrosion, which is crucial for industrial applications and materials science (Sudheer & Quraishi, 2015).
Antimicrobial Activity
Phenolic compounds, including non-halogenated derivatives, have a long history of use as antiseptics and have recently been recognized for their potential to control microbial growth in foods. This suggests that compounds with a phenolic structure may also possess antimicrobial properties, useful in food preservation and safety (Davidson & Brandén, 1981).
Propiedades
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-26-19-8-6-7-9-20(19)28-22-15(4)23-24-21(22)17-11-10-16(12-18(17)25)27-13-14(2)3/h6-12,25H,2,5,13H2,1,3-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRDHHGJUKRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B2889421.png)
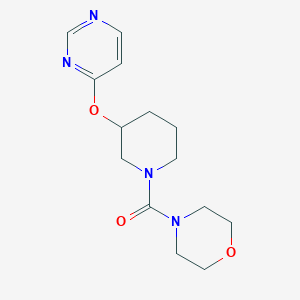

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)
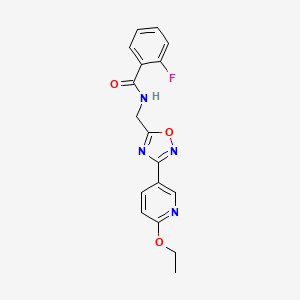
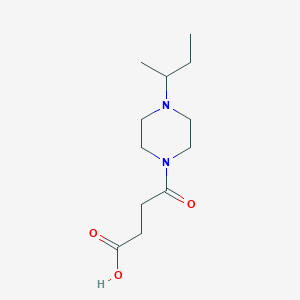
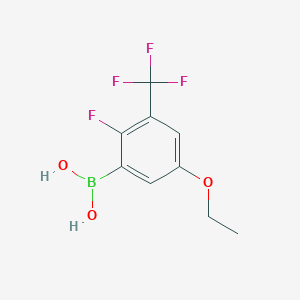
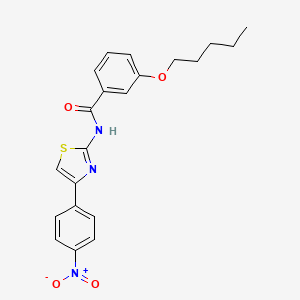

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
